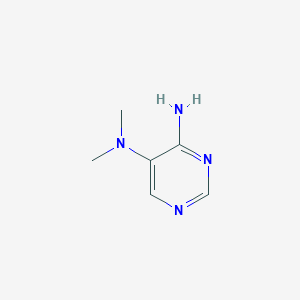

N5,N5-dimethylpyrimidine-4,5-diamine

Description

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-N,5-N-dimethylpyrimidine-4,5-diamine |

InChI |

InChI=1S/C6H10N4/c1-10(2)5-3-8-4-9-6(5)7/h3-4H,1-2H3,(H2,7,8,9) |

InChI Key |

KMASPGODUYQGBB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CN=CN=C1N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N5,n5 Dimethylpyrimidine 4,5 Diamine and Analogous Pyrimidine Diamines

Direct Synthetic Routes to N5,N5-dimethylpyrimidine-4,5-diamine

The direct formation of the this compound core can be achieved through methods that construct the pyrimidine (B1678525) ring from acyclic precursors. These strategies often involve cyclization or multi-component reactions.

Cyclization Reactions involving Aminated Acrylonitrile (B1666552) Derivatives

Pyrimidine Ring Formation via Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing highly substituted pyrimidines in a single step. organic-chemistry.orgresearchgate.net The Biginelli reaction and related MCRs are well-established methods for pyrimidine synthesis. mdpi.comwikipedia.org For example, a three-component coupling reaction catalyzed by ZnCl₂ can produce various 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org Another approach involves the condensation of 1,3-diketones, aldehydes, and ammonium acetate in the presence of a catalyst to afford pyrimidine derivatives. researchgate.net The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved through a three-component condensation of barbituric acid, thiourea, and an aromatic aldehyde, showcasing the utility of MCRs in creating complex heterocyclic systems. researchgate.netresearchgate.net The application of such methods to synthesize this compound would necessitate the careful selection of starting materials that incorporate the required dimethylamino and amino functionalities. For instance, a multicomponent reaction of 2-nitroacetophenone, acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium acetate has been used to create substituted 5-nitro-1,4-dihydropyridines, which can then be aromatized. mdpi.com

Synthetic Pathways for Structural Derivatives and Analogues of this compound

The synthesis of derivatives and analogues often involves the modification of a pre-formed pyrimidine ring. Nucleophilic aromatic substitution and modern cross-coupling reactions are powerful tools for introducing amino groups and other functionalities.

Nucleophilic Aromatic Substitution on Pyrimidine Precursors

The pyrimidine ring is π-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in This property is exploited in the synthesis of aminopyrimidines from halogenated precursors. Chlorinated pyrimidines, which can be prepared from the corresponding pyrimidones, are common starting materials. bhu.ac.in For example, 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) can undergo sequential nucleophilic aromatic substitution reactions. clockss.org By treating the dichloride with one equivalent of a primary amine, a monoamine/monochloride intermediate is formed. Subsequent reaction with a second, different amine under more vigorous conditions allows for the synthesis of unsymmetrical 4,6-diamines. clockss.org This stepwise approach allows for controlled introduction of different amino groups. The reactivity of halogens on the pyrimidine ring makes this a versatile method for creating a wide range of amino-substituted analogues. researchgate.netnih.gov The selectivity of substitution (C2 vs. C4) can be influenced by the electronic environment of the ring, with intermediates being stabilized by resonance. stackexchange.com

| Precursor | Nucleophile(s) | Conditions | Product Type | Ref |

| 4,6-Dichloro-2-methyl-5-nitropyrimidine | 1. Primary Amine (1.2-1.7 eq) | Mild conditions | Monoamine/monochloride | clockss.org |

| Monoamine/monochloride intermediate | 2. Second Amine | Higher temperature | Unsymmetrical 4,6-diamine | clockss.org |

| 2,4,6-Trichloropyrimidine | Various Nucleophiles | Sequential reactions | Substituted Pyrimidines | researchgate.net |

Functional Group Interconversions and Modifications of Pyrimidine Diamines

Once a pyrimidine diamine core is established, its functionality can be further diversified through various chemical transformations. This can include modifications of existing amino groups or reactions at other positions on the pyrimidine ring. For instance, the synthesis of pyrimidine derivatives bearing carbon functional groups like aldehydes, nitriles, or esters can be achieved from simpler precursors like methylpyrimidines. capes.gov.br A strategy for converting pyrimidines into other nitrogen heterocycles involves a deconstruction-reconstruction approach, where the pyrimidine ring is opened and then reclosed to form a new scaffold, such as a pyridine. researchgate.net This highlights the potential for significant structural modification of the pyrimidine core. Site-selective C-H functionalization offers a modern approach to introduce various amine products onto the pyrimidine ring, providing access to complex aminopyrimidines with high selectivity. acs.orgnih.gov

Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Chan-Lam) in Pyrimidine Diamine Functionalization

Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds, providing an alternative to traditional nucleophilic substitution. wikipedia.org

The Buchwald-Hartwig amination uses a palladium catalyst to couple amines with aryl halides. wikipedia.org This reaction has been successfully applied to the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from the corresponding 2-aminopyrimidine (B69317) and various aryl bromides. nih.gov The use of specific ligands, such as xantphos, is often crucial for achieving good yields. nih.govrsc.org The reaction is versatile, allowing for the coupling of a wide range of amines with aryl halides, which makes it highly suitable for functionalizing halopyrimidine precursors to produce pyrimidine diamines and their analogues. researchgate.netrsc.org

| Aryl Halide | Amine | Catalyst System | Product | Yield | Ref |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various aryl amines | PdCl₂(PPh₃)₂, xantphos, NaOtBu | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | 27-82% | nih.gov |

| β-bromovinyl/aryl aldehydes | 6-amino-1,3-dialkyluracils | Pd(OAc)₂, xantphos, K₂CO₃ | Pyrido[2,3-d]pyrimidines | Good | rsc.orgrsc.org |

The Chan-Lam coupling reaction offers a complementary, copper-catalyzed method for forming C-N bonds, typically by coupling an amine with an aryl boronic acid. wikipedia.orgnrochemistry.com This reaction can be performed under mild conditions, often at room temperature and open to the air. wikipedia.orgrsc.org The scope of the Chan-Lam coupling is broad, accommodating various amines, amides, and NH-heterocycles. nrochemistry.com Its application to pyrimidine synthesis would involve reacting an aminopyrimidine with an aryl boronic acid or a pyrimidine boronic acid with an amine to introduce further diversity. The reaction proceeds through a proposed Cu(III) intermediate, which undergoes reductive elimination to form the desired C-N bond. wikipedia.orgnih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Conditions | Ref |

| Aryl boronic acid | Amine / Alcohol | Copper complexes (e.g., Cu(OAc)₂) | Room temperature, open to air | wikipedia.orgnrochemistry.com |

| 2-Nitroimidazole | Phenylboronic acids | Copper(II) salts, phenanthroline-based ligands | 1 eq K₂CO₃ | nih.gov |

These modern coupling methods significantly expand the toolkit for synthesizing functionalized pyrimidine diamines, allowing for the creation of complex molecular architectures that would be difficult to access through classical methods alone.

Annulation Reactions for Fused Heterocyclic Architectures

The inherent reactivity of the vicinal diamine functionality in pyrimidine-4,5-diamines makes them ideal substrates for annulation reactions, leading to the formation of fused bicyclic and polycyclic heteroaromatic systems. These reactions involve the construction of a new ring fused to the pyrimidine core. Two of the most significant classes of fused heterocycles derived from these diamines are purines and pteridines.

The Traube purine (B94841) synthesis stands as a classic and versatile method for the construction of the purine ring system. nih.govnanobioletters.com This reaction involves the condensation of a pyrimidine-4,5-diamine with a reagent that provides a single carbon atom to form the imidazole (B134444) ring fused to the pyrimidine. While the classical approach often utilizes formic acid, a variety of other reagents can be employed to introduce the C8-substituent of the purine.

In the context of this compound, the Traube synthesis would proceed through the initial formylation of the more nucleophilic 4-amino group, followed by cyclization and dehydration to yield a 7,8-dihydropurine intermediate. Subsequent aromatization would lead to the formation of a 7-methyl-8-substituted-purine, with the potential for demethylation under harsh reaction conditions. The N,N-dimethyl group at the 5-position influences the electronic properties and reactivity of the diamine, which can affect the conditions required for cyclization.

Another important class of fused heterocycles derived from pyrimidine-4,5-diamines is the pteridines . These are formed by the condensation of the diamine with a 1,2-dicarbonyl compound. This reaction leads to the formation of a pyrazine (B50134) ring fused to the pyrimidine core. The nature of the substituents on the resulting pteridine (B1203161) is determined by the specific dicarbonyl compound used in the cyclization. For instance, the reaction of a pyrimidine-4,5-diamine with glyoxal (B1671930) would yield an unsubstituted pteridine, whereas the use of biacetyl would result in a dimethyl-substituted pteridine.

For this compound, the reaction with a 1,2-dicarbonyl compound would be expected to proceed readily, given the nucleophilicity of the amino groups. The resulting product would be a 7,8-dihydropteridine, which can then be oxidized to the corresponding aromatic pteridine. The presence of the N,N-dimethyl group can influence the stability and subsequent reactivity of the pteridine ring system.

A summary of representative annulation reactions for analogous pyrimidine-4,5-diamines is presented in the table below.

| Starting Pyrimidine Diamine Analog | Reagent | Fused Heterocycle | Reaction Conditions | Reference |

| Pyrimidine-4,5-diamine | Formic Acid | Purine | Reflux | nih.gov |

| 2,4,5-Triaminopyrimidine | Formic Acid | 2-Aminopurine | Not specified | Not specified |

| 4,5-Diamino-6-chloropyrimidine | Diethoxymethyl acetate | 6-Chloropurine | Not specified | Not specified |

| Pyrimidine-4,5-diamine | Glyoxal | Pteridine | Not specified | Not specified |

| 4,5-Diamino-2,6-dichloropyrimidine | Benzil | 2,4-Dichloro-6,7-diphenylpteridine | Not specified | Not specified |

Green Chemistry Approaches and Sustainable Synthetic Practices for Pyrimidine Diamines

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine diamines and their derivatives to minimize environmental impact and enhance efficiency. mdpi.com These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to reduce waste and energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool in the green synthesis of pyrimidine derivatives. nanobioletters.comfoliamedica.bgsemanticscholar.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nanobioletters.comnih.gov This technique has been successfully applied to various steps in the synthesis of pyrimidines, including condensation and cyclization reactions. The use of microwave assistance in the synthesis of this compound can offer a more sustainable and efficient alternative to traditional synthetic protocols. For example, the condensation of appropriate precursors under microwave irradiation could lead to the target diamine in a fraction of the time required by conventional heating.

The following table compares conventional and microwave-assisted methods for the synthesis of analogous aminopyrimidine derivatives, highlighting the advantages of the latter.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) (Conventional) | Yield (%) (Microwave) | Reference |

| Synthesis of aminopyrimidine derivatives | Not specified | Not specified | 33-56 | Not specified | nanobioletters.com |

| Synthesis of thiazolopyrimidine derivatives | 24 h | 8 min | 42-55 | 69-88 | nih.gov |

| Heck reaction for 2,4-diaminopyrimidine (B92962) derivatives | Not specified | 60-80 min | 10-37 | Higher yields reported | nih.gov |

Other green chemistry strategies applicable to the synthesis of pyrimidine diamines include the use of ultrasound irradiation , which can enhance reaction rates and yields through cavitation effects. Multicomponent reactions , where three or more reactants are combined in a single step to form a complex product, also align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. The development of novel catalytic systems , including nanocatalysts, can further enhance the sustainability of these synthetic processes by enabling reactions to proceed under milder conditions and with higher selectivity. mdpi.com

The adoption of these green and sustainable practices in the synthesis of this compound and its analogs is crucial for the development of environmentally benign chemical processes in the pharmaceutical and materials science industries.

Chemical Reactivity and Mechanistic Investigations of N5,n5 Dimethylpyrimidine 4,5 Diamine Systems

Fundamental Reactivity Patterns of Pyrimidine (B1678525) Diamines

Pyrimidine diamines, including N5,N5-dimethylpyrimidine-4,5-diamine, are characterized by a rich and versatile reactivity profile. The pyrimidine ring, being a π-deficient heteroaromatic system, is generally susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6. Conversely, electrophilic substitution is typically disfavored on the pyrimidine ring itself but can be facilitated by the presence of electron-donating amino groups.

The amino substituents at the 4 and 5 positions significantly influence the reactivity of the pyrimidine core. They act as activating groups, increasing the electron density of the ring and enhancing its nucleophilicity. This heightened reactivity is particularly evident in the context of purine (B94841) synthesis, where 4,5-diaminopyrimidines serve as key precursors. The adjacent amino groups can readily participate in cyclization reactions with various electrophiles to form the fused imidazole (B134444) ring of the purine system.

Examination of Nucleophilic Properties and Basic Sites

The nucleophilic character of this compound is primarily attributed to the lone pairs of electrons on the nitrogen atoms of the amino groups and the pyrimidine ring. The N5,N5-dimethylamino group, being a tertiary amine, is a strong electron-donating group, which further enhances the nucleophilicity of the exocyclic nitrogen at position 4 and the ring nitrogens.

A comparative analysis of the nucleophilicity of related diaminopyrimidines is presented in the table below, highlighting the expected influence of substitution on reactivity.

| Compound | Substituents | Expected Relative Nucleophilicity |

| 4,5-Diaminopyrimidine (B145471) | Two primary amino groups | High |

| This compound | One primary and one tertiary amino group | Very High |

| 2-Chloro-4,5-diaminopyrimidine | Electron-withdrawing chloro group | Moderate |

Reaction Pathways and Intermediate Formation in Organic Transformations

A significant body of research on 4,5-diaminopyrimidines, which can be extrapolated to this compound, focuses on their role in the synthesis of purines. A common transformation involves the reaction with a one-carbon electrophile, such as formic acid or a derivative thereof.

The reaction pathway is believed to proceed through the initial nucleophilic attack of one of the amino groups (likely the more accessible primary amine at position 4) on the electrophile. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused imidazole ring.

Plausible Reaction Pathway for Purine Synthesis:

N-Acylation: The primary amino group at position 4 of this compound attacks the carbonyl carbon of formic acid, leading to the formation of an N-formyl intermediate.

Intramolecular Cyclization: The adjacent dimethylamino group at position 5 then acts as an internal nucleophile, attacking the newly formed formyl group.

Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the aromatic purine ring system.

The specific intermediates in these transformations are often transient and can be challenging to isolate. However, their formation is supported by mechanistic studies on analogous systems.

Tautomerism and Isomerism in this compound and Related Structures

Tautomerism is a critical consideration in understanding the structure and reactivity of this compound. The presence of amino groups on the pyrimidine ring allows for the existence of different tautomeric forms, primarily amino-imino tautomers.

For instance, in a study on 4,5-diamine-2,6-dimercaptopyrimidine, FTIR spectroscopy was used in conjunction with theoretical calculations to identify the most stable tautomers. researchgate.net The positions of N-H and C=S stretching vibrations provided crucial evidence for the predominant thione forms in the solid state. researchgate.net Similar experimental approaches could be applied to this compound to elucidate its tautomeric preferences.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating tautomeric equilibria and the energy barriers for interconversion between different forms.

Theoretical studies on 4,5-diamine-2,6-dimercaptopyrimidine have shown that the dithione form is the most stable among nine possible tautomers. researchgate.net These calculations provide relative energies of the different tautomers, allowing for a prediction of their populations at equilibrium.

For this compound, several potential tautomers can be envisioned, including the canonical amino form and various imino tautomers where a proton has shifted from an exocyclic nitrogen to a ring nitrogen. Theoretical calculations could provide valuable data on the relative stabilities of these forms and the energy barriers separating them.

Potential Tautomeric Forms of this compound:

| Tautomer Name | Description |

| Amino form | Both exocyclic nitrogen atoms are in the amino form. |

| Imino form A | Proton transfer from the N4-amino group to the N1 ring nitrogen. |

| Imino form B | Proton transfer from the N4-amino group to the N3 ring nitrogen. |

The table below summarizes the theoretical energy differences for the tautomers of a related compound, 4,5-diamine-2,6-dimercaptopyrimidine, as determined by DFT calculations. researchgate.net A similar approach could be applied to this compound to predict its tautomeric landscape.

| Tautomer | Relative Energy (kcal/mol) |

| Dithione | 0.00 |

| Thione-thiol | 1.23 |

| Dithiol | 4.56 |

Understanding the tautomeric preferences of this compound is crucial, as the reactivity and biological activity of the different tautomers can vary significantly.

Advanced Computational and Theoretical Studies of N5,n5 Dimethylpyrimidine 4,5 Diamine

Theoretical Spectroscopy and Spectroscopic Property Prediction

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations (e.g., GIAO)

Theoretical calculations of NMR chemical shifts have become an indispensable tool in the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a powerful approach for predicting the NMR spectra of molecules with a high degree of accuracy. These computations can provide valuable insights into the electronic structure and chemical environment of each atom within a molecule.

For aminopyrimidines, DFT/GIAO studies have been conducted to understand the influence of amino group substitution on the chemical shifts of the ring carbons and nitrogens. acs.org These studies reveal that the chemical shifts are highly sensitive to the electronic environment, which is modulated by the position and orientation of the amino substituents.

A systematic study on a series of aminopyrimidines, including the parent 4,5-diaminopyrimidine (B145471), has demonstrated a good correlation between experimentally observed and theoretically calculated chemical shifts. The calculations effectively reproduce the trends in chemical shifts upon progressive amination of the pyrimidine (B1678525) ring. acs.org The orientation of the amino groups, which can be either planar or pyramidal, also has a notable impact on the calculated chemical shifts, highlighting the importance of considering conformational effects in these computations. acs.org

Below is an illustrative data table of computed versus experimental NMR chemical shifts for the parent compound, 4,5-diaminopyrimidine, which provides a baseline for what could be expected for its N,N-dimethylated derivative. The dimethylation at one of the amino groups would be expected to further influence the electronic distribution and, consequently, the chemical shifts of the nearby atoms.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 152.1 | 151.3 |

| C4 | 145.0 | 145.8 |

| C5 | 117.8 | 116.5 |

| C6 | 148.9 | 148.1 |

| N1 | -118.4 | -119.2 |

| N3 | -125.6 | -126.4 |

Data adapted from a DFT/GIAO study on aminopyrimidines. acs.org The calculated values are for 4,5-diaminopyrimidine and serve as a proxy for N5,N5-dimethylpyrimidine-4,5-diamine.

UV-Visible (UV-Vis) Absorption Spectra and Excited State Dynamics (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules and predicting their UV-Visible absorption spectra. This method can provide valuable information about the wavelengths of maximum absorption (λmax), the nature of the electronic transitions (e.g., π → π* or n → π*), and the oscillator strengths, which are related to the intensity of the absorption bands.

For pyrimidine derivatives, TD-DFT calculations have been successfully employed to interpret their UV-Vis spectra and understand their photophysical properties. For instance, studies on various substituted diaminopyrimidines have shown that the position and nature of the substituents significantly influence the absorption maxima. The electronic transitions in these molecules are typically dominated by π → π* transitions involving the pyrimidine ring.

While specific TD-DFT studies on this compound are not available, research on the parent 4,5-diaminopyrimidine and other functionalized pyrimidines provides insight into the expected spectral characteristics. The introduction of electron-donating amino groups generally leads to a red-shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted pyrimidine. The addition of dimethyl groups on one of the amino nitrogens is expected to have a further, albeit likely smaller, bathochromic effect due to their electron-donating inductive effect.

An illustrative table based on TD-DFT calculations for a representative diaminopyrimidine derivative is presented below.

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 295 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 260 | 0.25 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 230 | 0.10 | HOMO → LUMO+1 (π → π*) |

Illustrative data based on TD-DFT calculations for a generic diaminopyrimidine derivative.

Conformational Analysis and Potential Energy Surface Exploration

The conformational flexibility of a molecule is crucial for its chemical reactivity and biological activity. Computational methods can be used to explore the potential energy surface (PES) of a molecule, identifying stable conformers (energy minima) and the energy barriers for interconversion between them (transition states). For this compound, the key conformational degrees of freedom are the rotation of the amino and dimethylamino groups.

Ab initio calculations have been performed to investigate the barriers to internal rotation and inversion of the amino group in various aminopyrimidines. acs.org These studies have shown that the energy barriers for these processes are generally low, suggesting that at room temperature, these groups are likely to be freely rotating.

For the N5,N5-dimethylamino group, the rotational barrier around the C5-N bond is expected to be a key conformational feature. The potential energy surface for this rotation would likely reveal the most stable orientations of the dimethylamino group relative to the pyrimidine ring. Steric interactions between the methyl groups and the adjacent amino group or the pyrimidine ring will play a significant role in determining the preferred conformations.

A detailed computational study would involve mapping the potential energy surface by systematically rotating the dihedral angles associated with the amino and dimethylamino groups. This would allow for the identification of the global minimum energy conformation and any other low-energy conformers. The energy barriers between these conformers would also be determined, providing insight into the molecule's dynamic behavior.

The table below presents hypothetical data from a conformational analysis of the rotation of the N5-dimethylamino group, illustrating the type of information that would be obtained from such a study.

| Dihedral Angle (C4-C5-N5-Cmethyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | 2.5 | Eclipsed Conformation (Transition State) |

| 60° | 0.0 | Staggered Conformation (Energy Minimum) |

| 120° | 2.5 | Eclipsed Conformation (Transition State) |

| 180° | 0.5 | Staggered Conformation (Local Minimum) |

This table represents hypothetical data for the rotational barrier of the dimethylamino group.

Applications of N5,n5 Dimethylpyrimidine 4,5 Diamine in Chemical Synthesis and Materials Science

Strategic Use as Building Blocks in Complex Organic Synthesis

N5,N5-dimethylpyrimidine-4,5-diamine serves as a crucial building block in the synthesis of various heterocyclic compounds, most notably purines and pteridines. The adjacent amino groups on the pyrimidine (B1678525) ring provide reactive sites for cyclization reactions with bifunctional electrophiles.

One of the most significant applications of 4,5-diaminopyrimidines, including the N5,N5-dimethyl derivative, is in the Traube purine (B94841) synthesis . This classical method involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, typically formic acid or its derivatives, to construct the imidazole (B134444) ring of the purine scaffold. slideshare.netthieme-connect.deslideshare.net The presence of the dimethylamino group at the N5 position is expected to influence the regioselectivity of the cyclization, potentially leading to the formation of specific N-substituted purine derivatives.

The general reaction scheme for the Traube purine synthesis using a 4,5-diaminopyrimidine is outlined below:

| Reactant 1 | Reactant 2 | Product | Synthesis Method |

| 4,5-Diaminopyrimidine | Formic Acid | Purine | Traube Synthesis |

| 4,5-Diaminopyrimidine | Diethoxymethyl acetate (B1210297) | Purine | Traube Synthesis |

In the case of this compound, the reaction would proceed as follows, leading to a methylated purine derivative.

Another critical application is the synthesis of pteridines , which are bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine (B50134) rings. Pteridines are of great biological importance, forming the core structure of compounds like folic acid and biopterin. The synthesis of pteridines often involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl. The dimethylamino group in this compound would likely direct the cyclization to form a specific isomer of the resulting pteridine (B1203161).

A representative reaction for pteridine synthesis is shown in the following table:

| Reactant 1 | Reactant 2 | Product |

| 4,5-Diaminopyrimidine | Glyoxal | Pteridine |

| 4,5-Diaminopyrimidine | Diacetyl | 6,7-Dimethylpteridine |

The use of this compound as a precursor allows for the introduction of a dimethylamino group into the final purine or pteridine structure, which can be synthetically advantageous for creating derivatives with specific electronic and steric properties.

Exploration of Catalytic Roles in Organic Reactions (e.g., as Nucleophilic Catalysts)

While direct catalytic applications of this compound are not extensively documented, its structural features suggest a potential role as a nucleophilic catalyst. The presence of multiple nitrogen atoms, particularly the exocyclic amino groups, imparts basic and nucleophilic character to the molecule.

N-alkylated amines and heterocyclic compounds are known to function as effective nucleophilic catalysts in various organic transformations, such as acylation and alkylation reactions. researchgate.netnih.gov The dimethylamino group in this compound, being a tertiary amine, could potentially act as a catalytic center. The catalytic efficiency of such compounds often depends on the steric accessibility and the electronic environment of the nitrogen atom.

The potential for this compound to act as a nucleophilic catalyst can be inferred from the well-established catalytic activity of similar N,N-dialkylamino-substituted aromatic compounds. For instance, 4-(Dimethylamino)pyridine (DMAP) is a widely used hypernucleophilic acylation catalyst. The catalytic cycle of such compounds typically involves the formation of a highly reactive intermediate by the nucleophilic attack of the catalyst on the electrophilic substrate.

Although specific studies on the catalytic activity of this compound are limited, its structure warrants investigation into its potential as a novel organocatalyst.

Contribution to Combinatorial Chemistry and Library Design

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large libraries of related compounds. The versatile reactivity of this compound makes it an attractive scaffold for the construction of such libraries.

By utilizing the pyrimidine core as a central scaffold, diverse substituents can be introduced at various positions through reactions involving the amino groups. For example, the free amino group at the 4-position can be readily acylated, alkylated, or condensed with aldehydes and ketones to generate a wide array of derivatives.

The synthesis of a library of pyrimido[4,5-d]pyrimidines on a solid support has been demonstrated, showcasing the utility of diaminopyrimidine derivatives in combinatorial synthesis. nih.gov This approach allows for the systematic modification of the core structure to explore structure-activity relationships.

A hypothetical combinatorial library design using this compound could involve the following steps:

Scaffold Immobilization: Attachment of the this compound scaffold to a solid support.

Diversification: Reaction of the immobilized scaffold with a variety of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes).

Cleavage: Release of the final products from the solid support.

This strategy would enable the efficient generation of a large number of distinct compounds for biological screening or materials testing.

Development of Pyrimidine-based Scaffolds for Advanced Materials

The pyrimidine ring is a component of many functional organic materials, including organic light-emitting diodes (OLEDs), organic semiconductors, and polymers. The incorporation of pyrimidine moieties can impart desirable electronic and photophysical properties to these materials.

While specific applications of this compound in advanced materials are not yet widely reported, its structure suggests potential utility in this area. The electron-rich nature of the diaminopyrimidine core, coupled with the ability to form extended conjugated systems through further chemical modification, makes it a candidate for the development of novel organic electronic materials.

For instance, pyrimidine derivatives can be used as building blocks for the synthesis of functional polymers. The diamino functionality of this compound allows for its incorporation into polymer backbones through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polymers could exhibit interesting thermal, electronic, or optical properties.

Furthermore, pyrimidine-based ligands are utilized in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the pyrimidine ring and the amino substituents can coordinate to metal ions, leading to the formation of extended, well-defined structures. The specific substitution pattern of this compound could lead to the formation of MOFs with unique topologies and functionalities.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for N5,n5 Dimethylpyrimidine 4,5 Diamine

Single-Crystal X-ray Diffraction for Absolute Structure Determination

For a related compound, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/c. nih.gov The structure was characterized by a dimeric arrangement stabilized by N—H⋯N hydrogen-bonding interactions. nih.gov This suggests that N5,N5-dimethylpyrimidine-4,5-diamine, with its amino groups, is also likely to exhibit significant hydrogen bonding in the solid state.

Table 1: Representative Crystallographic Data for a Related Pyrimidine (B1678525) Derivative (N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.794(2) |

| b (Å) | 7.0019(14) |

| c (Å) | 23.650(6) |

| β (°) | 109.02(3) |

| Volume (ų) | 1689.8(6) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from a single-crystal X-ray diffraction study.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

While specific experimental ¹H and ¹³C NMR spectra for this compound are not widely published, expected chemical shifts can be predicted based on the analysis of similar pyrimidine derivatives and general principles of NMR spectroscopy. msu.edupdx.eduuobasrah.edu.iqresearchgate.netorganicchemistrydata.orgyoutube.combhu.ac.inchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the protons of the two methyl groups attached to the nitrogen, and the protons of the primary amine group. The chemical shifts of the pyrimidine ring protons will be influenced by the electron-donating effects of the amino and dimethylamino groups. The N-methyl protons would likely appear as a singlet, and the NH₂ protons would also be expected to be a singlet, which may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring will be influenced by the nitrogen atoms and the substituent groups. The carbons bearing the amino and dimethylamino groups are expected to be significantly shifted. The two methyl carbons of the dimethylamino group would likely give a single resonance.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine CH | 7.5 - 8.5 | 140 - 160 |

| Pyrimidine C-NH₂ | - | 145 - 165 |

| Pyrimidine C-N(CH₃)₂ | - | 145 - 165 |

| N(CH₃)₂ | 2.5 - 3.5 | 35 - 45 |

| NH₂ | 4.0 - 6.0 (broad) | - |

Note: These are estimated chemical shift ranges based on general principles and data from related compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. semanticscholar.orgresearchgate.net These techniques are complementary and offer valuable information about the functional groups present in a molecule. semanticscholar.org

For this compound, the FT-IR and Raman spectra are expected to be rich in information. A theoretical study on the vibrational spectra of the related compound 4,5-diamine-2,6-dimercaptopyrimidine using DFT calculations provides a basis for predicting the key vibrational modes. researchgate.net

Key Expected Vibrational Modes:

N-H Stretching: The primary amine (NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations of the pyrimidine ring are expected around 3000-3100 cm⁻¹, while the C-H stretching of the methyl groups will appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring, involving C=N and C=C bonds, will give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the NH₂ group is expected around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds, including the dimethylamino group, will be observed in the 1250-1350 cm⁻¹ range.

Table 3: Anticipated FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / C=C Ring Stretch | 1400 - 1650 |

| N-H Bend | 1600 - 1650 |

| C-N Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.netnih.govnih.gov The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is indicative of the extent of conjugation in the molecule.

For this compound, the pyrimidine ring constitutes a conjugated system. The presence of the electron-donating amino and dimethylamino groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine. The UV-Vis spectrum would likely exhibit π → π* transitions characteristic of the aromatic system. Studies on other diamine-substituted aromatic compounds show strong absorption in the UV region. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max Range (nm) |

| π → π* | 250 - 350 |

Note: The exact λ_max and molar absorptivity (ε) are dependent on the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. researchgate.netsapub.orgmdpi.com

For this compound (molecular formula C₆H₁₀N₄), the expected molecular weight is approximately 138.17 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses of small molecules and radicals. Common fragmentation pathways for pyrimidine derivatives include the loss of HCN, N₂, and cleavage of substituent groups. researchgate.netsapub.org For this compound, key fragmentation steps could include:

Loss of a methyl radical (•CH₃) from the dimethylamino group to form an [M-15]⁺ ion.

Loss of the dimethylamino group (•N(CH₃)₂) to form an [M-44]⁺ ion.

Cleavage of the pyrimidine ring, leading to smaller fragment ions.

Table 5: Anticipated Key Mass Spectrometry Fragments for this compound

| Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of •CH₃ |

| [M-28]⁺ | Loss of N₂ or C₂H₄ |

| [M-44]⁺ | Loss of •N(CH₃)₂ |

Q & A

Q. What synthetic routes are commonly employed for laboratory-scale preparation of N5,N5-dimethylpyrimidine-4,5-diamine?

The synthesis typically involves condensation reactions under basic conditions. For example, nucleophilic substitution between pyrimidine-4,5-diamine precursors and methylating agents like dimethyl sulfate or iodomethane in the presence of a strong base (e.g., sodium methoxide) . Alternative routes include reductive amination of 4,5-diaminopyrimidine derivatives using formaldehyde and reducing agents (e.g., NaBH4). Reaction optimization for yield and purity requires careful control of stoichiometry, temperature (60–80°C), and solvent polarity (e.g., methanol or DMF) .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR):

Q. How do researchers purify this compound to achieve high analytical-grade standards?

Purification methods include:

- Recrystallization: Using ethanol/water or dichloromethane/hexane mixtures to remove unreacted starting materials.

- Column Chromatography: Silica gel with gradient elution (e.g., 5–20% methanol in chloroform) to isolate the target compound from byproducts .

- Size-Exclusion Chromatography (SEC): Effective for separating high-molecular-weight impurities .

Advanced Research Questions

Q. What strategies mitigate low yields in the nitration-reduction pathway for synthesizing 4,5-diaminopyrimidine precursors?

Challenges arise from incomplete nitration at the 5-position and side reactions during reduction. Solutions include:

- Regioselective Nitration: Using mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor 5-nitro derivatives over 2- or 4-substituted products.

- Catalytic Transfer Hydrogenation: Employing Pd/C or Raney Ni with hydrazine hydrate to reduce nitro groups selectively without over-reducing the pyrimidine ring .

- Microwave-Assisted Synthesis: Reduces reaction time and improves yield (e.g., 65% → 82%) by enhancing reaction kinetics .

Q. How can computational modeling guide the design of this compound derivatives with enhanced enzyme inhibition?

- Molecular Docking: Software like AutoDock Vina predicts binding affinities to target enzymes (e.g., dihydrofolate reductase). Key interactions include hydrogen bonds between the pyrimidine ring and active-site residues (e.g., Asp27, Lys32) .

- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups at the 2-position) with inhibitory activity (IC₅₀ values) .

- MD Simulations: Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize derivatives with low RMSD values (<2 Å) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often stem from assay variability or impurity interference. Best practices include:

- Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) with positive controls (e.g., methotrexate for antifolate activity).

- Orthogonal Characterization: Combine LC-MS and bioactivity profiling to confirm compound integrity during screening .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental noise .

Q. What mechanistic insights explain the stability of this compound under acidic vs. alkaline conditions?

- Acidic Conditions: Protonation of the pyrimidine ring nitrogen (pKa ~4.5) enhances solubility but may lead to hydrolysis at elevated temperatures (>60°C).

- Alkaline Conditions: Dealkylation of N-methyl groups can occur via nucleophilic attack by hydroxide ions, forming 4,5-diaminopyrimidine. Stabilization requires buffered solutions (pH 7–8) and inert atmospheres to prevent oxidation .

Methodological Considerations

- Experimental Design: For kinetic studies, use pseudo-first-order conditions with excess methylating agent to isolate rate constants for dimethylation .

- Data Validation: Cross-reference spectral data with databases (e.g., PubChem CID: 73418-85-6) to confirm structural assignments .

- Ethical Compliance: Adhere to institutional guidelines for handling hazardous reagents (e.g., hydrazine, nitrating agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.